N-Ethylindoline-2-carboxamide
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Overview
Description
N-Ethylindoline-2-carboxamide is a compound belonging to the indole family, which is a class of heterocyclic organic compounds The indole structure consists of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylindoline-2-carboxamide can be achieved through several methods. One common approach involves the reaction of indoline-2-carboxylic acid with ethylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like DMF (dimethylformamide) or CH2Cl2 (dichloromethane) . This method ensures the activation of the carboxylic acid group, facilitating its reaction with the amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar coupling reagents and solvents. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-Ethylindoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The indoline ring can undergo electrophilic substitution reactions, introducing various substituents at different positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Ethylindoline-2-amine.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Scientific Research Applications
N-Ethylindoline-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Ethylindoline-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the mycobacterial membrane protein large 3 transporter (MmpL3) in Mycobacterium tuberculosis . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s growth inhibition. In cancer cells, the compound may interfere with gene transcription and protein synthesis, leading to cell death .
Comparison with Similar Compounds
N-Ethylindoline-2-carboxamide can be compared with other indole derivatives such as:
Indole-2-carboxamide: Similar structure but lacks the ethyl group, leading to different chemical properties and biological activities.
Indole-3-carboxamide: The carboxamide group is at the 3-position, resulting in different reactivity and applications.
Azaindole derivatives: These compounds have a nitrogen atom in the benzene ring, which can alter their interaction with biological targets.
This compound stands out due to its unique combination of the indoline ring and the ethyl group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
N-ethyl-2,3-dihydro-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-2-12-11(14)10-7-8-5-3-4-6-9(8)13-10/h3-6,10,13H,2,7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWCRKSCHXVFAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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